

Molecular structure and weight of 2,5-Dichlorobenzonitrile

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Compound of Interest

Compound Name: 2,5-Dichlorobenzonitrile

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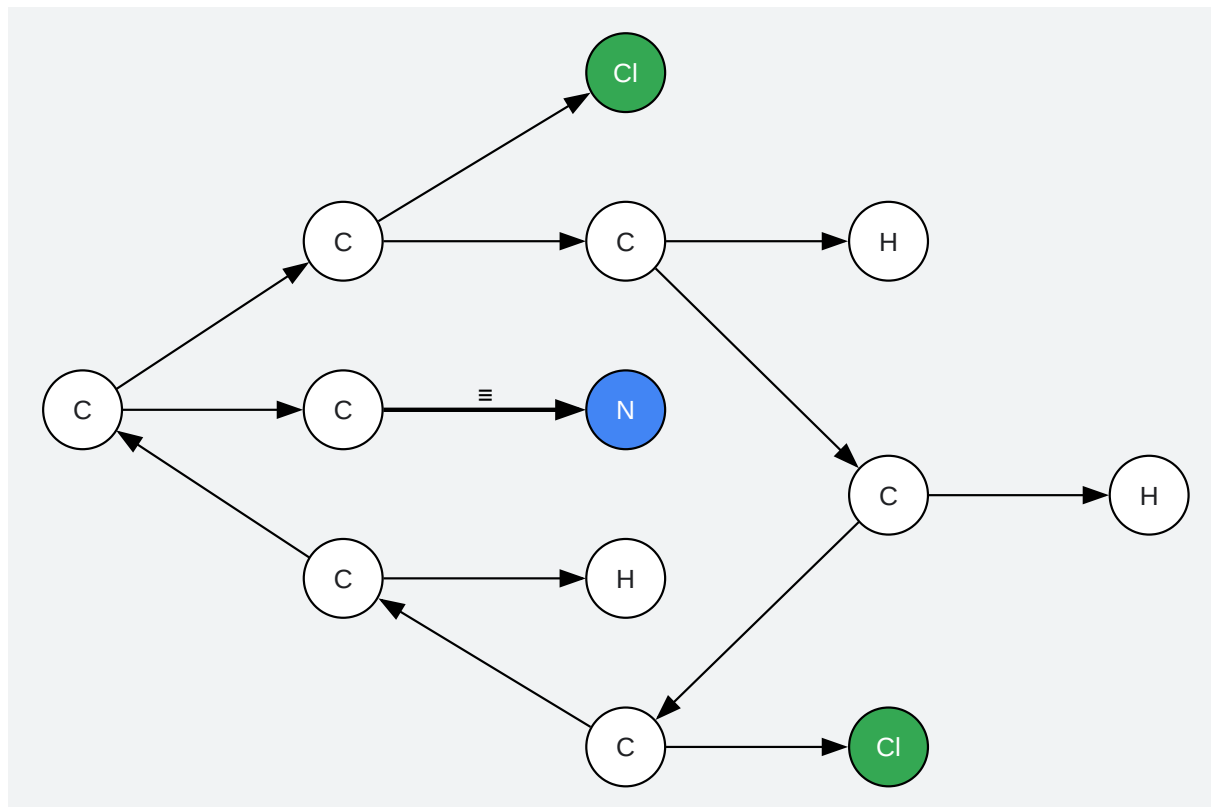
An In-depth Technical Guide to 2,5-Dichlorobenzonitrile

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological relevance of **2,5-Dichlorobenzonitrile**. The information is curated for professionals engaged in chemical research and development.

Molecular Structure and Properties

2,5-Dichlorobenzonitrile is an aromatic organic compound characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 5, and a nitrile group at position 1.^[1] Its chemical formula is $C_7H_3Cl_2N$.^{[2][3][4][5][6]}



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Caption: Molecular structure of **2,5-Dichlorobenzonitrile**.

The key quantitative properties of **2,5-Dichlorobenzonitrile** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₃ Cl ₂ N	[2] [3] [4] [5] [6]
Molecular Weight	172.01 g/mol	[2] [3] [6]
CAS Number	21663-61-6	[2] [3] [4] [5]
Appearance	White to off-white crystalline solid or powder	[1] [7] [8] [9] [10]
Melting Point	128 - 132 °C	[2] [8] [9] [11]
Boiling Point	~247.6 - 269 °C (Predicted/Experimental)	[7] [8] [12]
Density	1.40 ± 0.1 g/cm ³ (Predicted)	[7] [8] [12]
Solubility	Soluble in Methanol	[8] [12]
XLogP3	2.6 - 2.84	[6] [7]
HS Code	29269090	[7] [8]

Experimental Protocols

This section details common experimental procedures for the synthesis and characterization of **2,5-Dichlorobenzonitrile**.

A documented method for producing **2,5-Dichlorobenzonitrile** involves the cyanation of 1,2,4-trichlorobenzene, followed by hydrolysis to obtain the corresponding benzoic acid. The intermediate nitrile can be isolated.[\[13\]](#)

Objective: To synthesize **2,5-Dichlorobenzonitrile** from 1,2,4-trichlorobenzene.

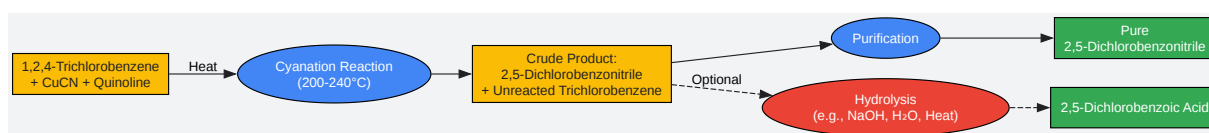
Materials:

- 1,2,4-trichlorobenzene
- Cuprous cyanide (CuCN)
- High-boiling tertiary amine (e.g., quinoline)

- Aqueous solution of an alkali metal hydroxide (e.g., NaOH) for hydrolysis (optional, for conversion to acid)
- Aqueous sulfuric acid (for partial hydrolysis, optional)

Methodology:

- **Cyanation Reaction:** A reaction mixture is prepared comprising 1,2,4-trichlorobenzene, cuprous cyanide, and a high-boiling tertiary amine (e.g., quinoline). The typical molar ratio is approximately 1 mole of cuprous cyanide and 1 to 5 moles of the tertiary amine per mole of 1,2,4-trichlorobenzene.[13]
- **Heating:** The mixture is heated to a temperature between 200°C and 240°C.[13] This process substitutes a chlorine atom with a cyanide group, forming a cyanation product that contains **2,5-Dichlorobenzonitrile** and unreacted 1,2,4-trichlorobenzene.[13]
- **Isolation (Conceptual):** The resulting **2,5-Dichlorobenzonitrile**, a white crystalline solid, can be isolated from the reaction mixture through appropriate purification techniques such as distillation or crystallization.[13]
- **Optional Hydrolysis:** The crude cyanation product can be directly subjected to hydrolysis without isolating the nitrile. Heating the mixture with an aqueous solution of sodium hydroxide (e.g., 15% NaOH at 100-105°C) will convert the **2,5-Dichlorobenzonitrile** to 2,5-dichlorobenzoic acid.[13]



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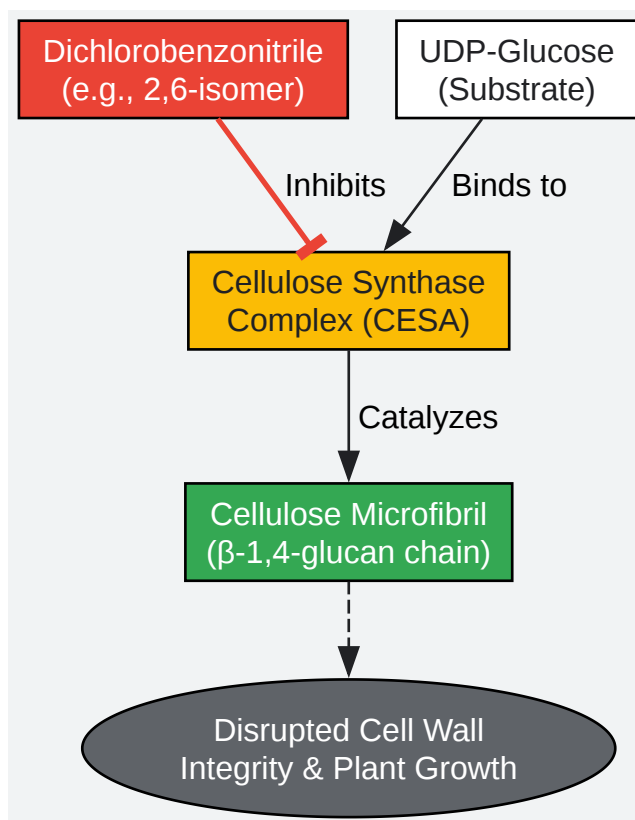
Caption: Workflow for the synthesis of **2,5-Dichlorobenzonitrile**.

Structural elucidation and purity assessment of **2,5-Dichlorobenzonitrile** are typically performed using a combination of spectroscopic techniques.

- **Infrared (IR) Spectroscopy:** IR analysis is used to identify the characteristic functional groups. The prominent peak for the nitrile group ($\text{C}\equiv\text{N}$) stretch is expected around 2230 cm^{-1} . Vibrational modes for the C-Cl bonds are typically observed in the $700\text{--}800\text{ cm}^{-1}$ region.[\[1\]](#)
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectroscopy provide detailed information about the molecular structure. The ^{13}C NMR spectrum shows distinct signals for the aromatic carbons and the nitrile carbon, with the nitrile signal appearing around 115-120 ppm.[\[1\]](#)
- **Mass Spectrometry (MS):** Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum for **2,5-Dichlorobenzonitrile** will show a molecular ion peak corresponding to its molecular weight (172.01 g/mol).[\[4\]](#)[\[5\]](#)
- **Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC):** These chromatographic techniques are employed to determine the purity of the synthesized compound, with assays often requiring $\geq 97.5\%$ purity.[\[10\]](#)[\[11\]](#)

Biological Activity and Signaling Pathways

While specific signaling pathways for **2,5-Dichlorobenzonitrile** are not extensively detailed in available literature, research on its isomer, 2,6-Dichlorobenzonitrile (Dichlobenil), provides insight into a potential mechanism of action for this class of compounds. Dichlobenil is a well-known herbicide that acts by inhibiting cellulose biosynthesis in plants.[\[14\]](#) This interference with the production of cellulose, a critical component of the plant cell wall, leads to severe physiological defects and plant death.[\[14\]](#)



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Caption: Proposed inhibitory action of dichlorobenzonitriles on cellulose biosynthesis.

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